(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate
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Overview
Description
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a benzodioxole moiety, a benzofuran ring, and a chlorobenzoate ester, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid under basic conditions to form the intermediate compound. This intermediate is then esterified with 2-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate undergoes several types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole moiety can interact with enzymes and receptors, modulating their activity. Additionally, the benzofuran ring can intercalate with DNA, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological activity, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]malononitrile: Shares the benzodioxole moiety but differs in the core structure and functional groups.
2,1-benzisoxazoles: Contains a similar benzofuran ring but with different substituents and reactivity.
2-(substituted-phenyl) benzimidazole derivatives: Similar in having aromatic rings and potential bioactivity but with distinct structural differences.
Uniqueness
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is unique due to its combination of functional groups, which confer diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H13ClO6 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H13ClO6/c24-17-4-2-1-3-15(17)23(26)29-14-6-7-16-19(11-14)30-21(22(16)25)10-13-5-8-18-20(9-13)28-12-27-18/h1-11H,12H2/b21-10- |
InChI Key |
QCFMNCPYFZMNPS-FBHDLOMBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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